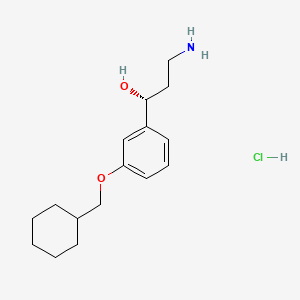

Emixustat hydrochloride

説明

Emixustat hydrochloride is a synthetic small molecule that belongs to a new class of compounds known as visual cycle modulators. It is formulated as the hydrochloride salt and is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally. This compound is primarily investigated for its potential therapeutic effects in treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of emixustat hydrochloride involves several steps, starting with the preparation of the key intermediate, (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol. This intermediate is synthesized through a series of reactions, including the reduction of the corresponding ketone and subsequent amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₆ClNO₂ | |

| Molecular weight | 299.83 g/mol | |

| CAS Number | 1141934-97-5 | |

| Solubility | Ethanol-soluble (0.5% v/v) |

Enzymatic Inhibition of RPE65

This compound selectively inhibits RPE65, an isomerohydrolase critical for converting all-trans-retinyl esters to 11-cis-retinol.

Mechanism of Action:

-

Binding to RPE65 :

-

Inhibition kinetics :

Table 2: Structural interactions of emixustat with RPE65

| Interaction | Bond Length (Å) | Residue Involved | Source |

|---|---|---|---|

| Hydroxyl-Thr147 Oγ | 3.0 (R), 3.1 (S) | Thr147 | |

| Amine-Glu148 Oε2 | 2.7 (R), 3.2 (S) | Glu148 | |

| Amine-palmitate O1 | 2.6 (R), 2.8 (S) | Palmitate |

Retinal Sequestration via Schiff Base Formation

Emixustat acts as a retinal scavenger by forming reversible Schiff base conjugates with all-trans-retinal (atRAL):

-

Biological impact : Reduces atRAL cytotoxicity, complementing RPE65 inhibition in protecting against retinal phototoxicity .

Metabolic Reactions: Acylation by LRAT

Lecithin retinol acyltransferase (LRAT) acylates emixustat, forming long-lived fatty acid amides:

-

Pharmacokinetic effect : Acylated emixustat serves as a reservoir, prolonging ocular exposure. In mice, free emixustat constituted 40–60% of total drug levels 24 hours post-dose .

Stability and Decomposition

Under extreme conditions (e.g., combustion), this compound decomposes into:

No significant decomposition occurs under recommended storage conditions (room temperature, dry environment) .

Pharmacodynamic Evidence

科学的研究の応用

Geographic Atrophy Associated with Age-Related Macular Degeneration

Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).

- Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .

- Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .

Stargardt Disease

Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.

- The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .

Summary of Clinical Findings

Safety Profile

The safety profile of emixustat has been a critical aspect of its evaluation:

- Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .

- Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .

作用機序

エミキスタット塩酸塩は、視覚サイクルに不可欠な酵素である網膜色素上皮特異的65kDaタンパク質(RPE65)を阻害することによって効果を発揮します。RPE65を阻害することによって、エミキスタット塩酸塩は視覚色素の生合成を減少させ、N-レチリデン-N-レチニルエタノールアミン(A2E)などの有毒な網膜副産物の蓄積を防ぎます。 この阻害は、網膜疾患に関連する酸化ストレスと光毒性を軽減するのに役立ちます .

類似の化合物:

Ret-NH2: RPE65を阻害しますが、エミキスタット塩酸塩の網膜スカベンジング活性を持たない、別の視覚サイクルモジュレーターです。

QEA-B-001-NH2: 全トランスレチナールを隔離しますが、RPE65を阻害しない化合物です.

エミキスタット塩酸塩の独自性: エミキスタット塩酸塩は、RPE65の阻害と全トランスレチナールの隔離の両方を包含する、二重の作用機序において独特です。 この二重作用は、他の類似の化合物と比較して、網膜光毒性に対するより包括的な保護効果を提供します .

類似化合物との比較

Ret-NH2: Another visual cycle modulator that inhibits RPE65 but lacks the retinal scavenging activity of emixustat hydrochloride.

QEA-B-001-NH2: A compound that sequesters all-trans-retinal but does not inhibit RPE65.

Uniqueness of this compound: this compound is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .

生物活性

Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.

Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .

Phase 2 Studies

-

Geographic Atrophy in AMD :

- Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.

- Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.

-

Stargardt Disease :

- Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.

- Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.

Summary of Key Findings

Case Studies

In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.

特性

IUPAC Name |

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZWRYOUJMDQSY-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150670 | |

| Record name | Emixustat Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141934-97-5 | |

| Record name | Emixustat Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emixustat Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIXUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。